1-(2-{(2E)-2-[(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylidene]hydrazinyl}-2-oxoethyl)pyridinium
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Overview
Description
1-({N’-[(E)-(6-AMINO-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDIN-1-IUM is a complex organic compound with a unique structure that combines pyridinium and hydrazinecarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({N’-[(E)-(6-AMINO-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDIN-1-IUM typically involves multiple steps:
Formation of the Pyridinium Moiety: This can be achieved by reacting pyridine with an appropriate alkylating agent under controlled conditions.
Hydrazinecarbonyl Group Introduction: The hydrazinecarbonyl group is introduced through a reaction involving hydrazine and a carbonyl-containing compound.
Coupling Reaction: The final step involves coupling the pyridinium and hydrazinecarbonyl intermediates under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-({N’-[(E)-(6-AMINO-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDIN-1-IUM can undergo various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1-({N’-[(E)-(6-AMINO-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDIN-1-IUM has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-({N’-[(E)-(6-AMINO-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDIN-1-IUM exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Aminopyridinium Iodide: A related compound with similar structural features but different functional groups.
N-(Difluoromethyl)sulfonamido Pyridin-1-ium Trifluoromethanesulfonate: Another pyridinium-based compound with distinct chemical properties.
Uniqueness
1-({N’-[(E)-(6-AMINO-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDIN-1-IUM is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H17N6O3+ |
---|---|
Molecular Weight |
317.32 g/mol |
IUPAC Name |
N-[(E)-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)methylideneamino]-2-pyridin-1-ium-1-ylacetamide |
InChI |
InChI=1S/C14H16N6O3/c1-18-12(15)10(13(22)19(2)14(18)23)8-16-17-11(21)9-20-6-4-3-5-7-20/h3-8H,9H2,1-2H3,(H2-,15,16,17,21,22)/p+1 |
InChI Key |
VMTVHKMHTMVUGW-UHFFFAOYSA-O |
Isomeric SMILES |
CN1C(=C(C(=O)N(C1=O)C)/C=N/NC(=O)C[N+]2=CC=CC=C2)N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=NNC(=O)C[N+]2=CC=CC=C2)N |
Origin of Product |
United States |
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